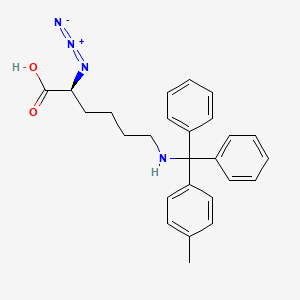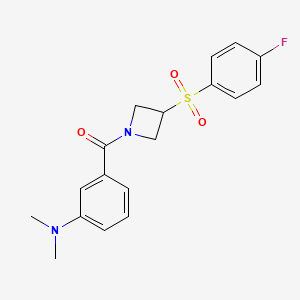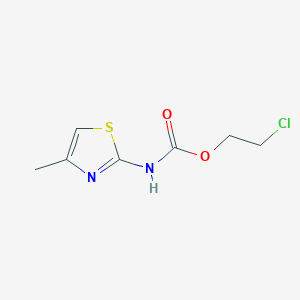
N3-L-Lys(Mtt)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3-L-Lys(Mtt)-OH, also known as N-alpha-azido-N-epsilon-Mtt-lysine, is a derivative of lysine, an essential amino acid. This compound is characterized by the presence of an azido group (N3) and a 4-methyltrityl (Mtt) protecting group attached to the lysine molecule. It is commonly used in peptide synthesis and bioconjugation due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N3-L-Lys(Mtt)-OH typically involves the protection of the lysine amino group with the Mtt group, followed by the introduction of the azido group. The process can be summarized as follows:
Protection of Lysine: The lysine molecule is reacted with 4-methyltrityl chloride in the presence of a base such as triethylamine to form N-epsilon-Mtt-lysine.
Introduction of Azido Group: The protected lysine is then treated with sodium azide in a suitable solvent like dimethylformamide (DMF) to introduce the azido group, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of lysine are protected with the Mtt group using automated peptide synthesizers.
Azidation: The protected lysine is then subjected to azidation using industrial-grade sodium azide and solvents.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N3-L-Lys(Mtt)-OH undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often used in click chemistry.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like triphenylphosphine.
Deprotection Reactions: The Mtt protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Substitution: Copper(I) catalysts are commonly used in click chemistry reactions involving the azido group.
Reduction: Triphenylphosphine in the presence of water or other reducing agents.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Substitution: Formation of triazole derivatives.
Reduction: Conversion to N-epsilon-Mtt-lysine.
Deprotection: Free lysine or its derivatives.
Applications De Recherche Scientifique
N3-L-Lys(Mtt)-OH has a wide range of applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides.
Bioconjugation: Employed in the conjugation of biomolecules due to its azido group, which can undergo click chemistry.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Biological Studies: Used in the study of protein-protein interactions and enzyme mechanisms.
Mécanisme D'action
The mechanism of action of N3-L-Lys(Mtt)-OH is primarily based on its chemical reactivity:
Azido Group: The azido group can participate in click chemistry, forming stable triazole linkages with alkynes.
Mtt Protecting Group: The Mtt group protects the lysine side chain during peptide synthesis and can be selectively removed under acidic conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N3-L-Lys(Boc)-OH: Similar to N3-L-Lys(Mtt)-OH but with a tert-butyloxycarbonyl (Boc) protecting group.
N3-L-Lys(Fmoc)-OH: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Mtt.
Uniqueness
This compound is unique due to the Mtt protecting group, which offers selective deprotection under mild acidic conditions, making it suitable for multi-step peptide synthesis without affecting other protecting groups.
Propriétés
IUPAC Name |
(2S)-2-azido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-20-15-17-23(18-16-20)26(21-10-4-2-5-11-21,22-12-6-3-7-13-22)28-19-9-8-14-24(25(31)32)29-30-27/h2-7,10-13,15-18,24,28H,8-9,14,19H2,1H3,(H,31,32)/t24-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXSFBJXJSKJBY-DEOSSOPVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)


![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-methanesulfonylbenzamide](/img/structure/B2746054.png)





![4-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2746064.png)

![2-cyclopentyl-N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2746066.png)

![2-(2,4-DICHLOROPHENOXY)-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}ACETAMIDE](/img/structure/B2746069.png)
